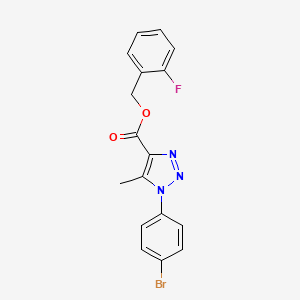

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a 1,2,3-triazole derivative characterized by a triazole core substituted at the 1-position with a 4-bromophenyl group, a 5-methyl group, and a carboxylate ester moiety at the 4-position linked to a 2-fluorophenylmethyl group.

The presence of the 4-bromophenyl group enhances electronic delocalization and may improve binding interactions in biological systems or corrosion inhibition, while the 2-fluorophenylmethyl ester contributes to lipophilicity and metabolic stability compared to simpler alkyl esters (e.g., ethyl or methyl) . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation, followed by esterification or transesterification steps .

Properties

IUPAC Name |

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNVLSGKMYNHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring.

-

Step 1: Synthesis of Azide Intermediate

- React 2-fluorobenzyl bromide with sodium azide in anhydrous dimethylformamide (DMF) at room temperature to form 2-fluorobenzyl azide.

- Reaction conditions: Stirring at room temperature for 12 hours.

-

Step 2: Synthesis of Alkyne Intermediate

- React 4-bromoacetophenone with propargyl bromide in the presence of potassium carbonate in acetonitrile to form 1-(4-bromophenyl)-2-propyn-1-one.

- Reaction conditions: Reflux for 6 hours.

-

Step 3: Cycloaddition Reaction

- Combine the azide intermediate with the alkyne intermediate in the presence of copper(I) iodide as a catalyst in a mixture of water and tert-butanol.

- Reaction conditions: Stirring at room temperature for 24 hours.

-

Step 4: Esterification

- React the resulting triazole compound with methyl chloroformate in the presence of triethylamine in dichloromethane to form (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

- Reaction conditions: Stirring at room temperature for 8 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. In particular, studies have highlighted the efficacy of such compounds against breast cancer cells, showcasing significant antiproliferative effects with IC50 values in the nanomolar range .

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity. Triazole derivatives are recognized for their broad-spectrum antibacterial effects. For example, modifications to the triazole structure can enhance activity against specific bacterial strains, making them valuable in developing new antibiotics .

Enzyme Inhibition

Triazoles are known to act as enzyme inhibitors in various biological pathways. The compound's structure allows it to interact with specific targets, potentially inhibiting enzymes involved in cancer progression or microbial resistance mechanisms .

Synthesis and Structural Insights

The synthesis of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions that yield high purity and yield rates. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the desired compound and its structural integrity .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study evaluated the compound's efficacy against MCF-7 breast cancer cells, revealing that it induces G2/M phase cell cycle arrest and apoptosis. The mechanism was linked to tubulin polymerization disruption, a common pathway exploited by several anticancer agents .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial properties of triazole derivatives similar to (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. The results indicated potent activity against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular processes, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in halogen substitution (Br vs. Cl), ester groups, and aromatic substituents. Key comparisons include:

Physicochemical Properties

- Solubility: The fluorophenylmethyl ester reduces water solubility compared to ethyl or carboxylic acid derivatives but improves compatibility with nonpolar media .

- Thermal Stability : Bromine’s higher atomic mass may increase thermal stability relative to chlorine analogs, as seen in related triazole-thione derivatives .

Biological Activity

The compound (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , with the CAS number 946302-27-8 , belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific triazole compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a triazole ring that is known for its ability to interact with various biological targets. The presence of fluorine and bromine substituents enhances its lipophilicity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through a "click" chemistry approach. The reaction conditions often involve the use of azides and alkynes, leading to the formation of 1,2,3-triazoles which can then be modified to introduce various functional groups.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In a study comparing various triazole compounds, it was found that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. However, specific data on the antimicrobial efficacy of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is limited.

| Study | Activity | Result |

|---|---|---|

| Antibacterial | No significant activity against tested strains | |

| Antifungal | Moderate activity noted in related triazole compounds |

Anticancer Activity

Triazoles are also recognized for their anticancer properties. Research indicates that modifications in the triazole structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have shown promising results in inhibiting tumor growth in vitro.

The biological activity of triazoles often involves inhibition of enzymes critical for cellular processes. For example, triazoles can inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. Additionally, they may interact with mammalian CYP enzymes affecting steroid metabolism and other pathways.

Case Studies

- Antifungal Efficacy : A study evaluating various triazoles revealed that while some exhibited strong antifungal activity, others like (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate did not show significant antifungal properties against common pathogens like Candida albicans or Aspergillus niger.

- Cytotoxicity Against Cancer Cells : Another investigation into structurally similar compounds demonstrated that modifications could lead to enhanced cytotoxicity against breast and lung cancer cell lines. This suggests potential pathways for further development of derivatives based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.